N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride

Description

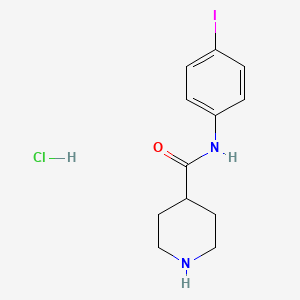

N-(4-Iodophenyl)piperidine-4-carboxamide hydrochloride is a piperidine-derived compound featuring a 4-iodophenyl substituent and a carboxamide group. The hydrochloride salt form enhances solubility, a critical factor for pharmacokinetics.

Properties

IUPAC Name |

N-(4-iodophenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBXCCFLSPPSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=C(C=C2)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride typically involves the reaction of 4-iodoaniline with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

Medicinal Chemistry

N-(4-Iodophenyl)piperidine-4-carboxamide has shown potential as a lead compound for the development of new pharmaceuticals. Its derivatives may exhibit various pharmacological activities, including:

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit key enzymes involved in inflammatory pathways, such as fatty acid amide hydrolase (FAAH), which regulates endocannabinoid levels .

- Analgesic Properties : Studies indicate that this compound can effectively modulate pain responses in animal models. It has been shown to work synergistically with other analgesics to reduce inflammatory pain .

- Antiviral Activity : Related piperidine derivatives have demonstrated efficacy as CCR5 antagonists in HIV treatment by inhibiting membrane fusion mediated by the CCR5 receptor . This suggests that N-(4-Iodophenyl)piperidine-4-carboxamide may possess similar antiviral properties.

- Anticancer Potential : Recent research highlights the compound's role as an inhibitor of 8-oxo Guanine DNA glycosylase (OGG1), an enzyme involved in DNA repair mechanisms. Inhibition of OGG1 can enhance the effectiveness of chemotherapeutic agents against cancer cells .

Biological Research

In biological studies, N-(4-Iodophenyl)piperidine-4-carboxamide serves as a probe to investigate various biological targets. Its ability to be labeled with radioactive isotopes allows for imaging studies that elucidate the function of specific proteins or pathways within cells .

Materials Science

The compound is also utilized in materials science as a precursor for synthesizing functional materials, including polymers and nanomaterials. Its unique chemical properties enable the development of advanced materials with tailored functionalities .

Case Studies

- CCR5 Antagonist Development : In a study focused on optimizing piperidine derivatives, modifications led to compounds with improved metabolic stability and potent inhibition of HIV membrane fusion . These findings underscore the potential of N-(4-Iodophenyl)piperidine-4-carboxamide in antiviral applications.

- Analgesic Efficacy Evaluation : Animal model studies demonstrated that derivatives of this compound could significantly reduce pain responses when administered alone or in combination with other analgesics, showcasing its therapeutic potential .

- Cancer Therapeutics Research : Investigations into the inhibition of OGG1 by this compound revealed promising results in enhancing the efficacy of existing chemotherapeutic agents, suggesting its role in cancer treatment strategies .

Mechanism of Action

The mechanism of action of N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The iodophenyl group can engage in various binding interactions, while the piperidine ring provides structural stability. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

AM-251

Structure : N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

Key Differences :

- Contains a pyrazole ring and dichlorophenyl groups, unlike the simpler piperidine-carboxamide backbone of the target compound.

- Pharmacological Role: AM-251 is a well-characterized cannabinoid receptor 1 (CB1) antagonist, used in studies of cardiovascular responses and synaptic transmission .

- Molecular Weight : ~603.26 g/mol (C₂₃H₂₁Cl₂IN₄O) vs. ~402.62 g/mol (estimated for the target compound).

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Structure : Features a pyridinylpyrimidinyl substituent on the phenyl ring.

Key Differences :

RTI-121

Structure : 3β-(4-Iodophenyl)-tropane-2β-carboxylic acid isopropyl ester hydrochloride

Key Differences :

AZD5363

Structure: 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Key Differences:

4-(4-Bromophenyl)piperidine Hydrochloride

Structure : Bromophenyl substituent instead of iodophenyl.

Key Differences :

- Bromine’s lower electronegativity and larger atomic radius compared to iodine may alter receptor binding kinetics and metabolic stability .

Comparative Data Table

Key Structural and Functional Insights

- Iodophenyl vs. Halogenated Analogues : The iodine atom in the target compound may enhance binding to hydrophobic pockets in receptors or enzymes due to its polarizability, compared to bromine or chlorine .

- Carboxamide Linkage : Common in all compared compounds, this group facilitates hydrogen bonding, critical for target engagement.

- Piperidine vs. Tropane/Ring Systems : Piperidine derivatives (e.g., target compound, AZD5363) are more flexible than tropanes (RTI-121), influencing selectivity for different transporters or kinases.

Research Implications

- Target Compound Potential: The absence of explicit data on the target compound’s activity underscores the need for further studies, particularly in receptor binding assays or antitumor models, given the anti-angiogenic and kinase inhibitory activities observed in analogues .

- Synthetic Pathways : outlines amide synthesis protocols applicable to piperidine-carboxamide derivatives, suggesting feasible scalability for the target compound .

Biological Activity

N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an iodophenyl group. The presence of the iodine atom may enhance its interaction with biological targets due to increased lipophilicity and potential halogen bonding.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and neurotransmitter reuptake.

- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, influencing signaling pathways associated with pain perception, mood regulation, and other physiological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells .

- Mechanistic Insights : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Analgesic Properties

The compound's potential analgesic effects are notable:

- Pain Models : In animal models of inflammatory pain, compounds in this class have shown efficacy comparable to established analgesics. They may exert their effects through the modulation of cannabinoid receptors or other pain-related pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights relevant to this compound:

- Study on MAGL Inhibition : A related compound displayed potent inhibition of monoacylglycerol lipase (MAGL), with an IC50 value of 80 nM. This suggests that similar piperidine derivatives could influence endocannabinoid signaling pathways .

- Multitarget Drug Development : Research has indicated that piperidine-based compounds can inhibit multiple targets simultaneously (e.g., VEGFR-2, ERK-2), enhancing their therapeutic potential in cancer treatment .

- Synthesis and Biological Evaluation : A series of novel piperidine derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. These studies highlighted structure-activity relationships that could inform future development efforts for this compound .

Table 1: Biological Activity Summary of Piperidine Derivatives

| Compound Name | Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | MAGL | 0.80 | Potent inhibitor |

| Compound B | VEGFR-2 | 11.3 | Anticancer |

| Compound C | CB1 | 1.2 | Analgesic |

Table 2: Comparative Analysis of Piperidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.